

An In-depth Technical Guide to Ferric Citrate Monohydrate

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Compound of Interest		
Compound Name:	Ferric citrate monohydrate	
Cat. No.:	B115975	Get Quote

Ferric citrate is a robustly studied iron-based compound, primarily recognized for its dual functionality as an effective phosphate binder and an iron supplement. It is a complex of ferric iron with citric acid. This guide provides a comprehensive overview of **ferric citrate monohydrate**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Ferric citrate monohydrate is a stable chemical entity with well-defined physical and chemical characteristics. These properties are fundamental to its formulation and mechanism of action in a physiological environment.

Property	Data	Reference
Molecular Formula	C ₆ H ₅ FeO ₇ ·H ₂ O	[1][2][3]
Molecular Weight	262.96 g/mol	[1][2][3][4]
CAS Number	2338-05-8	[1][2][3][5]
Appearance	Garnet red to reddish-brown powder	[2][3][5][6]
Solubility	Soluble in water	[2][3][5]
Odor	Odorless	[3][5][6]
Iron Content	18 - 20%	[1][2][3]



Synthesis Methodologies

The synthesis of ferric citrate can be achieved through several chemical pathways. The chosen method can influence the compound's physical properties, such as its surface area, which may affect its dissolution rate and bioavailability.

Common Synthesis Routes:

- Reaction of Ferric Salts with Citrates: A prevalent method involves the reaction of a ferric salt, such as ferric chloride (FeCl₃), with a citrate salt, like trisodium citrate. Variations of this method include reacting ferric chloride hexahydrate with sodium bicarbonate followed by the addition of trisodium citrate.[7]
- Reaction of Ferric Hydroxide with Citric Acid: This process involves the initial formation of ferric hydroxide (Fe(OH)₃) from a ferric salt and a base (e.g., sodium hydroxide or sodium carbonate). The isolated ferric hydroxide precipitate is then reacted with an aqueous solution of citric acid, often with heating, to form ferric citrate.[7][8]
- Direct Reaction with Iron: Another described method involves heating iron filings with an aqueous solution of citric acid, followed by an oxidation step.[7][8]

Example Experimental Protocol: Synthesis from Ferric Chloride and Citric Acid Monohydrate

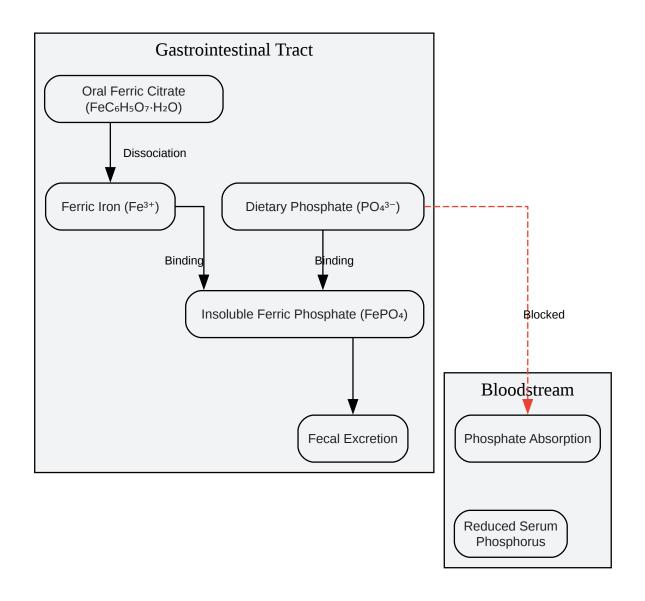
- Preparation of Ferric Hydroxide: An aqueous solution of an alkali metal carbonate is added to an aqueous solution of ferric chloride at a controlled temperature of 25-30 °C.
- Isolation: The resulting solid ferric hydroxide is isolated at a pH ranging from 6.8 to 8.5.
- Formation of Ferric Citrate: The isolated ferric hydroxide is added to an aqueous solution of citric acid monohydrate.
- Heating: The reaction mixture is heated to a temperature between 80 to 120°C to facilitate the reaction and formation of ferric citrate.[7]
- Precipitation and Purification: The ferric citrate is then precipitated from the aqueous solution, often by reducing the water volume and adding a water-miscible organic solvent like acetone. The product can be further purified and dried.[8][9]



Mechanism of Action: Phosphate Binding

In the gastrointestinal tract, ferric citrate functions as a phosphate binder. This is the primary mechanism for its therapeutic use in managing hyperphosphatemia in patients with chronic kidney disease (CKD).

Upon oral administration, ferric citrate dissociates in the gut. The released ferric iron (Fe³⁺) binds with dietary phosphate to form ferric phosphate (FePO₄), a highly insoluble compound. This prevents the absorption of dietary phosphate into the bloodstream, and the insoluble ferric phosphate is subsequently excreted in the feces.[10] This reduction in phosphate absorption leads to a decrease in serum phosphorus levels.[10][11]





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Caption: Mechanism of action of ferric citrate as a phosphate binder.

Clinical Pharmacology and Efficacy

Clinical trials have demonstrated the efficacy of ferric citrate in controlling serum phosphorus levels in patients with end-stage renal disease (ESRD) on dialysis.

- Phosphorus Control: Ferric citrate has been shown to be effective in lowering serum phosphorus levels, with an efficacy comparable to other phosphate binders like sevelamer carbonate and calcium acetate.[11][12]
- Iron Metabolism: A significant secondary effect of ferric citrate is the systemic absorption of
 iron. Treatment with ferric citrate leads to increases in serum ferritin and transferrin
 saturation (TSAT), which can help manage anemia, a common comorbidity in CKD patients.
 [11][13] This often results in a reduced need for intravenous iron therapy.
- Safety Profile: The most common adverse events are gastrointestinal in nature, including stool discoloration, diarrhea, and constipation.[11] While it increases iron stores, clinical studies have shown a safety profile comparable to other non-calcium-based binders.[12]

Analytical Characterization Protocols

The physicochemical properties of ferric citrate are confirmed using various analytical techniques.

- X-ray Diffraction (XRD): XRD is used to determine the crystalline structure of the ferric citrate compound. The diffraction pattern provides a unique fingerprint of the material's solid-state form.
- Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the
 compound and to confirm the presence of water of hydration. The analysis measures the
 change in mass of the sample as a function of temperature. For ferric citrate monohydrate,
 a weight loss corresponding to one water molecule would be expected at an appropriate
 temperature range.



The specific protocols for these analyses are often proprietary to the manufacturer but generally follow standardized pharmacopeial methods for drug substance characterization. The goal is to ensure batch-to-batch consistency in terms of crystallinity, purity, and hydration state.

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